![molecular formula C18H19F3N2O B5593987 4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)

4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

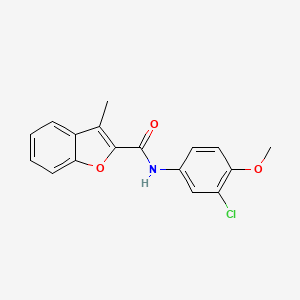

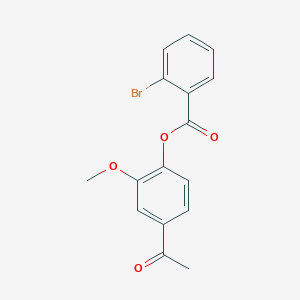

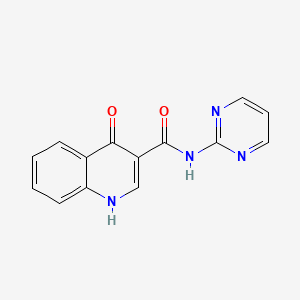

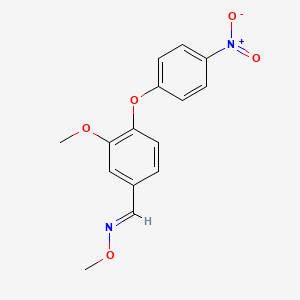

The synthesis of related benzamide derivatives involves various chemical reactions, including ion-associate reactions, aryllithium reactions with carbon dioxide, and chain-growth polycondensation. For instance, the synthesis of 4-amino-N-[2 (diethylamino)ethyl]benzamide tetraphenylborate ion-associate complex is achieved through reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl] benzamide in deionized water at room temperature, showcasing an application of green chemistry (Mostafa et al., 2023). Another example is the carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, introduced via an aryllithium reaction with 14CO2 (Gawell, 2003).

Molecular Structure Analysis

Molecular structure analysis is pivotal for understanding the compound's behavior and interactions. Studies like crystal structure determination and spectral analysis (IR, NMR, UV-Vis) provide insights into the geometrical configuration, electronic characteristics, and potential chemical reactivity. For example, the crystal structure of related compounds reveals the dihedral angles between benzene rings and the formation of a three-dimensional structure through weak hydrogen bonds, which are crucial for comprehending the compound's physical and chemical properties (Ju et al., 2015).

Chemical Reactions and Properties

4-(Diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, contributing to its range of properties. For instance, ion-associate complex formation is significant for understanding interactions between bioactive molecules and receptors (Mostafa et al., 2023). Additionally, the synthesis processes reveal how different functional groups affect the compound's stability and reactivity.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, crystalline structure, and molecular geometry, are critical for their application in various fields. Studies on related compounds provide data on aqueous solubilities and crystalline systems, which are essential for designing compounds with desired physical characteristics (Schröder et al., 2016).

Chemical Properties Analysis

The chemical properties analysis of 4-(Diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide, including reactivity, stability, and interaction with other molecules, is fundamental for its application. Computational studies, such as density functional theory (DFT), provide insights into the compound's electronic properties, HOMO-LUMO gap, and molecular electrostatic potential, contributing to a comprehensive understanding of its chemical behavior (Mostafa et al., 2023).

Applications De Recherche Scientifique

Polymer Science Applications

The research by Yokozawa et al. (2002, 2003) introduced a novel approach to synthesize poly(p-benzamide) with defined molecular weights and low polydispersity, including block copolymers containing well-defined aramides. This method leverages the properties of related compounds to yield polymers with specific characteristics, useful in creating materials with tailored mechanical and thermal properties (Yokozawa et al., 2002) (Yokozawa et al., 2003).

Fluorescence Studies

Padalkar et al. (2015) synthesized novel 2-aryltriazole derivatives exhibiting strong blue and green fluorescence. These compounds, including variations of diethylamino-phenyl derivatives, have potential applications in optical materials and fluorescence studies due to their photophysical properties (Padalkar et al., 2015).

Drug Design and Bioactive Materials

Several studies have explored the synthesis and biological activity of thiourea derivatives and related benzamides for their antimicrobial properties. Limban et al. (2011) demonstrated that such compounds exhibit significant antipathogenic activity, highlighting their potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Material Science and Gas Adsorption

Research into metal-organic frameworks (MOFs) using derivatives of benzamides has shown selective gas adsorption properties. These findings indicate the potential of MOFs in applications requiring gas separation and storage, underscoring the versatility of benzamide derivatives in material science applications (Demessence & Long, 2010).

Orientations Futures

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, studies would focus on its pharmacological activity and toxicity .

Propriétés

IUPAC Name |

4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O/c1-3-23(4-2)14-11-9-13(10-12-14)17(24)22-16-8-6-5-7-15(16)18(19,20)21/h5-12H,3-4H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYSGGGPHJRHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)

![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)

![1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)

![2-[4-(benzylsulfonyl)-1-piperazinyl]ethanol](/img/structure/B5593963.png)

![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)

![N-ethyl-2-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5593980.png)

![ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5593994.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594010.png)